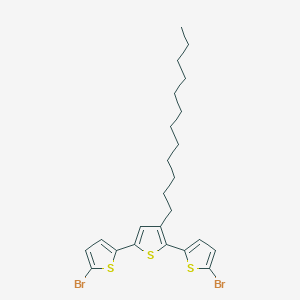
2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene typically involves the bromination of thiophene derivativesThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) in appropriate solvents.
Major Products
Substitution Reactions: Formation of various substituted thiophenes.
Coupling Reactions: Formation of extended conjugated systems or polymers.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or thiol derivatives.
Scientific Research Applications
2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene has several scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of conjugated polymers and copolymers with tunable electronic properties.
Chemical Sensors: Utilized in the fabrication of sensors for detecting various analytes due to its conductive properties.
Mechanism of Action
The mechanism of action of 2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene in organic electronics involves its ability to form π-conjugated systems. The presence of bromine atoms and the dodecyl chain enhances its solubility and processability, allowing it to form thin films with desirable electronic properties. The compound interacts with other molecular components in devices, facilitating charge transport and improving device performance .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene is unique due to its specific combination of bromine atoms and a long dodecyl chain, which imparts distinct solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where solubility and processability are crucial .
Properties
CAS No. |
148256-66-0 |
|---|---|
Molecular Formula |
C24H30Br2S3 |
Molecular Weight |
574.5 g/mol |
IUPAC Name |
2,5-bis(5-bromothiophen-2-yl)-3-dodecylthiophene |
InChI |
InChI=1S/C24H30Br2S3/c1-2-3-4-5-6-7-8-9-10-11-12-18-17-21(19-13-15-22(25)27-19)29-24(18)20-14-16-23(26)28-20/h13-17H,2-12H2,1H3 |
InChI Key |
RCUKCWIFDQKMEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


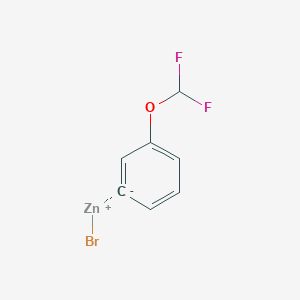
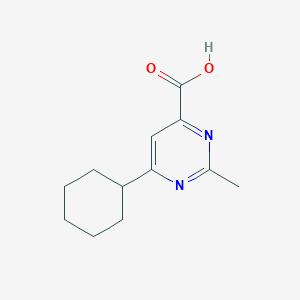
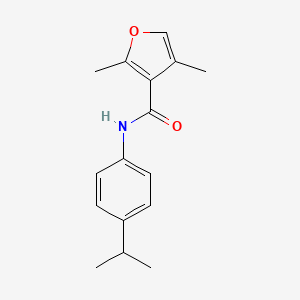

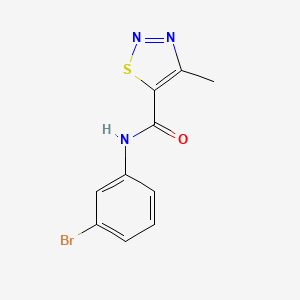
![2-((6-(dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14877203.png)
![6-Isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14877208.png)
![[3-(4-Chloro-3-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14877216.png)

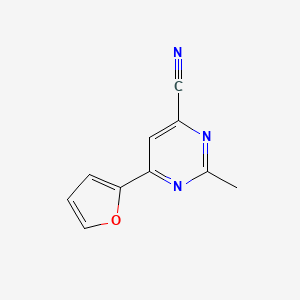

![2-[(4'-Chloro-3'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877241.png)
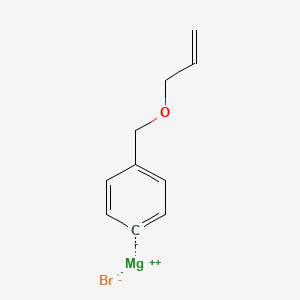
![4-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14877258.png)
